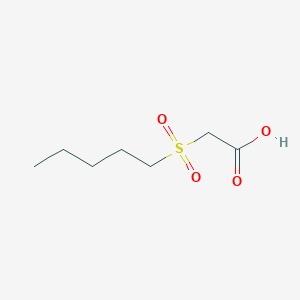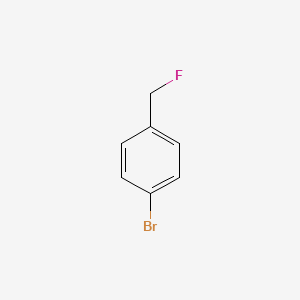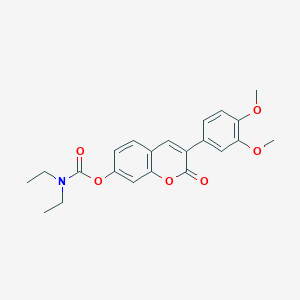![molecular formula C20H16F3NO B2741764 1-(2-萘基)-3-[4-(三氟甲基)苯胺基]-1-丙酮 CAS No. 883793-47-3](/img/structure/B2741764.png)
1-(2-萘基)-3-[4-(三氟甲基)苯胺基]-1-丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is an organic compound containing a naphthyl group, an anilino group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar groups often involve processes like amidation, carbonylation, and trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the naphthyl, anilino, and trifluoromethyl groups. These groups can have significant effects on the compound’s reactivity and stability .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions, including C-F bond activation and trifluoromethylation . The anilino and naphthyl groups could also participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .科学研究应用
Pharmaceuticals
The trifluoromethyl group in compounds like 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is crucial in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of therapeutic agents . This compound could be involved in the synthesis of novel drugs, particularly those targeting diseases where the modulation of protein interactions is key. Its structural motif is potentially useful in the development of kinase inhibitors, which are a class of drugs that block certain enzymes and are used to treat cancers and other diseases.
Agrochemicals
In agrochemical research, the trifluoromethyl group is valued for its contribution to the development of pesticides and herbicides . The compound could be used to synthesize new agrochemicals that offer improved uptake by plants and pests, leading to enhanced efficacy at lower doses. This can contribute to the development of environmentally friendly agrochemicals with reduced toxicity.
Materials Science
The unique electronic properties of the trifluoromethyl group make it a significant component in materials science . It can be used to modify the surface properties of materials, such as increasing hydrophobicity, which is beneficial for creating water-resistant coatings. Additionally, it could be involved in the development of advanced polymers with specific light-emitting or electrical properties.
Chemical Synthesis
In chemical synthesis, this compound can serve as an intermediate in the creation of complex molecules . Its trifluoromethyl group is particularly interesting for introducing fluorine into target molecules, which can significantly alter their chemical behavior and stability. This is valuable in synthesizing compounds with desired pharmacological properties.
Analytical Chemistry
The compound’s distinct chemical structure could be utilized in analytical chemistry as a standard or reagent . It may be used in chromatography to help identify or quantify other substances, or in spectroscopy as a compound with known characteristics to calibrate instruments or validate methods.
Biochemistry
In biochemistry, the compound’s ability to interact with biological molecules could be explored for studying protein-ligand interactions . It might be used to investigate the binding efficiency and specificity of various biochemical pathways, which is essential for understanding the mechanisms of diseases and developing targeted therapies.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZGWPIPNOLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)
![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)